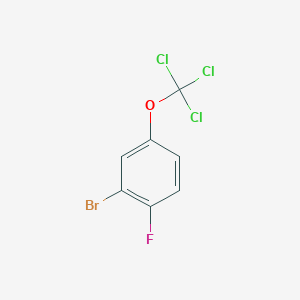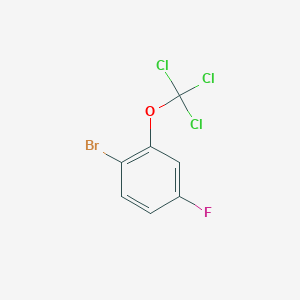![molecular formula C28H27N3O4 B1404645 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 1610380-89-6](/img/structure/B1404645.png)
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Overview
Description
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicity and Carcinogenic Properties
The compound ethyl carbamate, a component related to the chemical structure , has been identified in various foods and beverages. Studies have highlighted its genotoxic and carcinogenic properties in several species, classifying it as a group 2A carcinogen, "probably carcinogenic to humans." Extensive research has been conducted on the mechanisms of ethyl carbamate formation, involving chemical reactions from urea, proteins like citrulline, cyanide, and hydrocyanic acid. Understanding these mechanisms is crucial for developing preventive methods to minimize ethyl carbamate levels in food products. Detection methods for ethyl carbamate include gas chromatography coupled to mass spectrometry (GC–MS or GC–MS–MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods (infrared) (Weber & Sharypov, 2009).
Influence on Enzymatic Activities
Carbamates, including compounds structurally related to the chemical , interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This interaction results in the inhibition of AChE, with varying degrees of decarbamoylation rates. Understanding the kinetic and molecular properties of these interactions provides insights into the development of carbamates as insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Environmental Impact and Biodegradation
Research on compounds like ethyl tert-butyl ether (ETBE), which shares the ether functional group with the chemical , indicates complex interactions with soil and groundwater ecosystems. Microorganisms capable of degrading ETBE under aerobic conditions have been identified. This biodegradation process involves the formation of intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. Understanding these pathways is crucial for assessing the environmental impact and potential bioremediation strategies for similar compounds (Thornton et al., 2020).
Pharmacokinetics and Hepatic Protection Roles
Indole derivatives, like indole-3-carbinol (I3C) and its derivatives, which share the indole backbone with the compound , have shown significant roles in hepatic protection. These compounds modulate transcriptional factors, signaling pathways, and enzymes related to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances. They also possess anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection through various mechanisms (Wang et al., 2016).
Neurological Disease Associations
Research has linked β-carboline alkaloids, which share structural similarities with the compound , to neurological diseases like Essential Tremor (ET). Harmane, a potent β-carboline alkaloid, has been implicated in ET, with higher blood levels observed in ET cases compared to controls. Further studies are necessary to establish the role of these compounds in the etiology of neurological diseases (Louis & Zheng, 2010).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRVLXOMZRUPV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



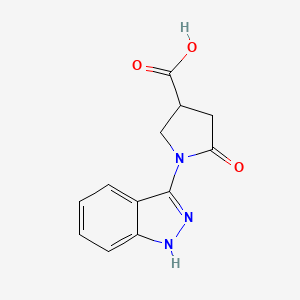
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
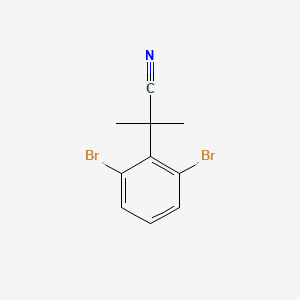
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
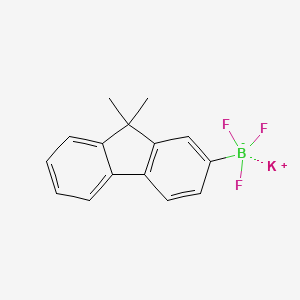
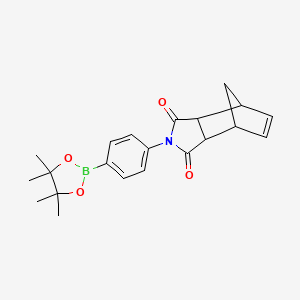
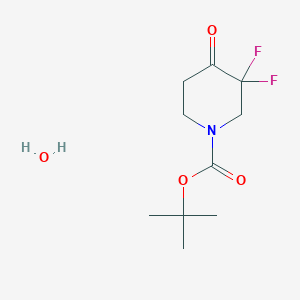
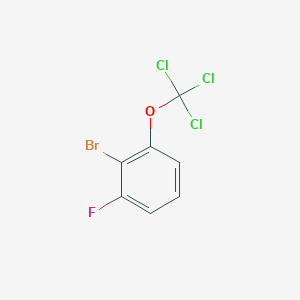
![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
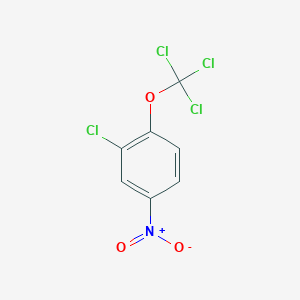
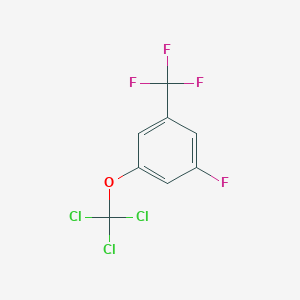
![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)
